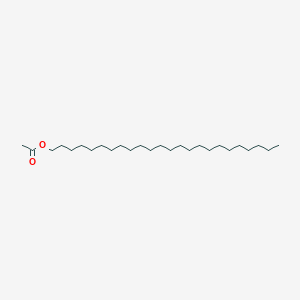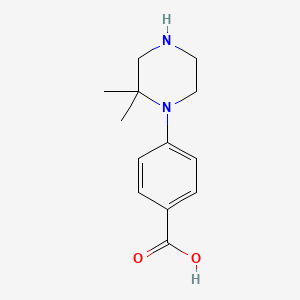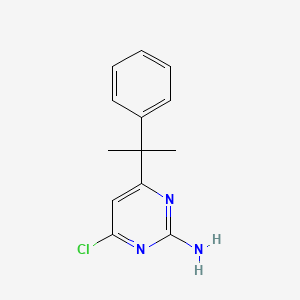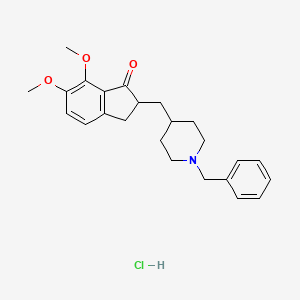
5-Desmethoxy-7-methoxy Donepezil Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Desmethoxy-7-methoxy Donepezil Hydrochloride is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound is characterized by its molecular formula C24H29NO3.HCl and a molecular weight of 415.95 g/mol. It is a highly specific reversible inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the management of cognitive symptoms associated with Alzheimer's disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Desmethoxy-7-methoxy Donepezil Hydrochloride typically involves the modification of Donepezil through selective demethylation and methylation reactions. The process requires careful control of reaction conditions, including temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Desmethoxy-7-methoxy Donepezil Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the desired compound.
Scientific Research Applications
5-Desmethoxy-7-methoxy Donepezil Hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other pharmaceutical compounds. In biology, it is used to study the mechanisms of acetylcholinesterase inhibition and its effects on neuronal function. In medicine, it is investigated for its potential therapeutic applications in neurodegenerative diseases. In industry, it is utilized in the development of new drugs and treatments for cognitive disorders.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 5-Desmethoxy-7-methoxy Donepezil Hydrochloride increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and improving cognitive function. The molecular targets and pathways involved include the cholinergic system and various signaling pathways related to memory and learning.
Comparison with Similar Compounds
5-Desmethoxy-7-methoxy Donepezil Hydrochloride is compared with other similar compounds, such as Rivastigmine, Galantamine, and Memantine. These compounds also act as acetylcholinesterase inhibitors or NMDA receptor antagonists and are used in the treatment of Alzheimer's disease. this compound is unique in its specific modifications and its potential for enhanced efficacy and reduced side effects.
List of Similar Compounds
Rivastigmine
Galantamine
Memantine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H30ClNO3 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6,7-dimethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-21-9-8-19-15-20(23(26)22(19)24(21)28-2)14-17-10-12-25(13-11-17)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H |
InChI Key |
UCMGKDBFYJLHCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)

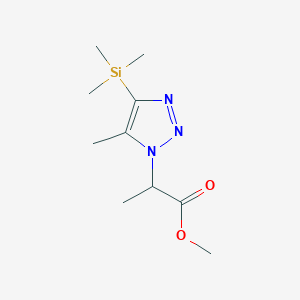

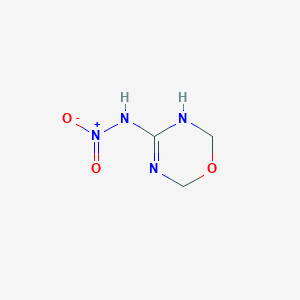
![5-[(5-Bromotetrazol-2-yl)methyl]-2-chloropyridine-3-carbonitrile](/img/structure/B15355096.png)
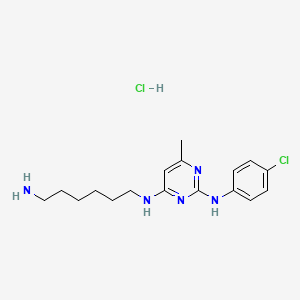
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)


